3,3-Dimethylpentane-1,5-diol (CAS 53120-74-4) is a highly branched, sterically hindered aliphatic diol utilized primarily as a specialty monomer in the synthesis of high-performance polyurethanes, polyesters, and polycarbonate polyols . Featuring dual primary hydroxyl groups for consistent reactivity and a gem-dimethyl substituted central carbon, this compound imparts exceptional hydrolytic and thermal stability to downstream polymer linkages . Crucially for industrial procurement and scale-up, it exists as a clear, pumpable liquid at room temperature, distinguishing it from many other hindered diols and significantly streamlining bulk material handling .
Generic substitution of 3,3-dimethylpentane-1,5-diol with standard linear diols, such as 1,6-hexanediol (HDO) or 1,5-pentanediol (PDO), results in polymers with significantly lower hydrolytic stability and higher crystallinity, leading to premature degradation in humid environments and unwanted cold-hardening [1]. Conversely, substituting it with the shorter branched analog Neopentyl Glycol (NPG) introduces major processability bottlenecks; NPG is a high-melting solid that requires heated handling, whereas 3,3-dimethylpentane-1,5-diol is a liquid . Furthermore, NPG-based polymers suffer from higher glass transition temperatures (Tg), sacrificing the low-temperature flexibility required in advanced elastomers and coatings [1].
Substitution may increase polymer crystallinity, shifting thermal and mechanical properties.
Its symmetric branching profile differs, potentially altering polymer Tg and flexibility.
Vicinal methyl groups create a distinct steric environment; polymer properties may not transfer.
3,3-Dimethylpentane-1,5-diol remains a liquid under standard conditions with a melting point of -50°C . In stark contrast, the widely used branched comparator Neopentyl Glycol (NPG) is a solid at room temperature with a melting point of approximately 129°C . This 179°C difference in melting point fundamentally alters manufacturing workflows by eliminating pre-melting requirements.
| Evidence Dimension | Melting Point / Physical State |
| Target Compound Data | -50°C (Liquid) |
| Comparator Or Baseline | Neopentyl Glycol (NPG) at 129°C (Solid) |
| Quantified Difference | 179°C lower melting point |
| Conditions | Standard atmospheric pressure, bulk storage |
Eliminates the need for heated storage tanks and pre-melting steps during prepolymer synthesis, significantly reducing energy costs and simplifying reactor feeding.
The 5-carbon backbone of 3,3-dimethylpentane-1,5-diol provides greater chain mobility than the 3-carbon backbone of NPG. When incorporated into polycarbonate polyols or polyurethanes, this extended chain length lowers the glass transition temperature (Tg) of the resulting polymer [1]. While maintaining the steric hindrance necessary for chemical resistance, the longer aliphatic segment prevents the excessive backbone rigidity associated with NPG[2].
| Evidence Dimension | Backbone chain length and resulting polymer Tg |
| Target Compound Data | 5-carbon aliphatic chain (lower Tg, higher flexibility) |
| Comparator Or Baseline | Neopentyl Glycol (3-carbon aliphatic chain, higher Tg) |
| Quantified Difference | 2 additional methylene units providing enhanced free volume |
| Conditions | Polyurethane and polycarbonate elastomer formulation |
Allows formulators to achieve soft-touch, highly flexible elastomers and integral skin foams without sacrificing the chemical resistance provided by branched structures.
Linear diols like 1,6-hexanediol (HDO) leave ester and carbonate linkages exposed to nucleophilic attack by water. The gem-dimethyl group at the 3-position of 3,3-dimethylpentane-1,5-diol provides substantial steric shielding to these adjacent linkages [1]. This structural feature dramatically reduces the rate of hydrolysis in the derived polymers compared to unhindered linear alternatives, ensuring long-term mechanical retention in wet environments [2].
| Evidence Dimension | Steric shielding of polymer linkages |
| Target Compound Data | High steric hindrance (3,3-dimethyl substitution) |
| Comparator Or Baseline | 1,6-Hexanediol (unhindered linear chain) |
| Quantified Difference | Significant reduction in hydrolysis rate of derived ester/carbonate bonds |
| Conditions | High-humidity environmental aging of polyurethanes |
Critical for formulating exterior coatings, synthetic leathers, and marine polyurethanes that require long-term resistance to moisture degradation.
The asymmetric bulk of the 3,3-dimethyl substitution disrupts polymer chain packing, yielding highly amorphous polycarbonates and polyesters [1]. In contrast, polymers derived from linear diols like 1,5-pentanediol or 1,6-hexanediol exhibit strong tendencies to crystallize, which can lead to cold-hardening, phase separation in solvents, and loss of optical clarity [1].
| Evidence Dimension | Polymer morphology and crystallinity |
| Target Compound Data | Amorphous structure (disrupted chain packing) |
| Comparator Or Baseline | 1,6-Hexanediol (highly crystalline segments) |
| Quantified Difference | Prevention of crystallization-induced opacity and cold-hardening |
| Conditions | Solvent-borne adhesives and clear protective coatings |
Essential for maintaining transparency and solubility in high-end coatings and adhesives where phase separation cannot be tolerated.
Directly leveraging the steric hindrance and amorphous nature of 3,3-dimethylpentane-1,5-diol to produce premium polycarbonate diols for synthetic leather and automotive interior coatings that resist hydrolysis and remain flexible [1].
Selected by manufacturers seeking to streamline production lines by replacing solid monomers (like NPG) with a fully pumpable, liquid hindered diol, thereby eliminating energy-intensive pre-melting steps .
Ideal for marine, offshore, or high-humidity environments where standard linear polyester polyurethanes would rapidly degrade due to moisture ingress[2].
Incorporated into urethane acrylates to provide an optimal balance of low-temperature flexibility, scratch resistance, and optical clarity without the cold-hardening associated with linear diols[1].
Irritant